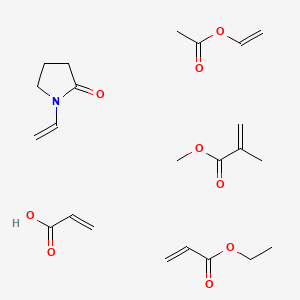
Ethenyl acetate;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethenyl acetate;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid” is a mixture of five distinct chemical entities, each with unique properties and applications. These compounds are widely used in various industrial, medical, and scientific research applications due to their versatile chemical properties.
Métodos De Preparación
Ethenyl Acetate: . This method has largely replaced the older acetylene route due to its efficiency and cost-effectiveness.
1-Ethenylpyrrolidin-2-one: . This compound is produced on a large scale for use in various applications, including pharmaceuticals and cosmetics.
Ethyl Prop-2-enoate: . This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid.
Methyl 2-Methylprop-2-enoate: . This compound is a key monomer in the production of polymethyl methacrylate (PMMA).
Prop-2-enoic Acid: . This process involves the use of a catalyst and is carried out at high temperatures.
Análisis De Reacciones Químicas
Ethenyl Acetate: Ethenyl acetate undergoes polymerization reactions to form polyvinyl acetate, which is used in adhesives and coatings . It can also undergo hydrolysis to produce acetic acid and ethylene.
1-Ethenylpyrrolidin-2-one: 1-Ethenylpyrrolidin-2-one can undergo polymerization to form polyvinylpyrrolidone, which is used as a binder in pharmaceuticals . It can also react with iodine to form povidone-iodine, a common antiseptic.
Ethyl Prop-2-enoate: Ethyl prop-2-enoate undergoes polymerization to form poly(ethyl acrylate), which is used in paints and coatings . It can also undergo transesterification reactions to produce other acrylate esters.
Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate undergoes polymerization to form polymethyl methacrylate (PMMA), which is used in the production of acrylic glass . It can also undergo copolymerization with other monomers to produce various copolymers.
Prop-2-enoic Acid: Prop-2-enoic acid can undergo polymerization to form polyacrylic acid, which is used in superabsorbent polymers . It can also undergo addition reactions with various nucleophiles to form different derivatives.
Aplicaciones Científicas De Investigación
Ethenyl Acetate: Ethenyl acetate is used in the production of polyvinyl acetate, which is a key component in adhesives, paints, and coatings . It is also used as a precursor in the production of polyvinyl alcohol.
1-Ethenylpyrrolidin-2-one: 1-Ethenylpyrrolidin-2-one is used in the pharmaceutical industry as a binder in tablet formulations . It is also used in the production of povidone-iodine, a widely used antiseptic.
Ethyl Prop-2-enoate: Ethyl prop-2-enoate is used in the production of polymers and copolymers for use in paints, coatings, and adhesives . It is also used as a reagent in the synthesis of various pharmaceutical intermediates.
Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate is used in the production of polymethyl methacrylate (PMMA), which is used in the manufacture of acrylic glass . It is also used in the production of various copolymers for use in coatings and adhesives.
Prop-2-enoic Acid: Prop-2-enoic acid is used in the production of polyacrylic acid, which is used in superabsorbent polymers for applications such as diapers and adult incontinence products . It is also used in the production of various acrylate esters.
Mecanismo De Acción
Ethenyl Acetate: Ethenyl acetate undergoes polymerization through a free radical mechanism, where the vinyl group reacts with a radical initiator to form a polymer chain .
1-Ethenylpyrrolidin-2-one: 1-Ethenylpyrrolidin-2-one polymerizes through a free radical mechanism, forming polyvinylpyrrolidone . The polymer can form complexes with various drugs, enhancing their solubility and stability.
Ethyl Prop-2-enoate: Ethyl prop-2-enoate polymerizes through a free radical mechanism, forming poly(ethyl acrylate) . The polymer can be used as a film-forming agent in coatings and adhesives.
Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate polymerizes through a free radical mechanism, forming polymethyl methacrylate (PMMA) . PMMA is used in the production of acrylic glass and various copolymers.
Prop-2-enoic Acid: Prop-2-enoic acid polymerizes through a free radical mechanism, forming polyacrylic acid . The polymer can absorb large amounts of water, making it useful in superabsorbent applications.
Comparación Con Compuestos Similares
Ethenyl Acetate: Similar compounds include ethyl acetate and butyl acetate, which are also esters of acetic acid. Ethenyl acetate is unique due to its ability to polymerize and form polyvinyl acetate .
1-Ethenylpyrrolidin-2-one: Similar compounds include N-methylpyrrolidone and N-ethylpyrrolidone. 1-Ethenylpyrrolidin-2-one is unique due to its ability to form polyvinylpyrrolidone, which has numerous pharmaceutical applications .
Ethyl Prop-2-enoate: Similar compounds include methyl acrylate and butyl acrylate. Ethyl prop-2-enoate is unique due to its use in the production of poly(ethyl acrylate), which has specific applications in coatings and adhesives .
Methyl 2-Methylprop-2-enoate: Similar compounds include ethyl methacrylate and butyl methacrylate. Methyl 2-methylprop-2-enoate is unique due to its use in the production of polymethyl methacrylate (PMMA), which is widely used in acrylic glass .
Prop-2-enoic Acid: Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its use in the production of polyacrylic acid, which has superabsorbent properties .
Propiedades
Número CAS |
85721-79-5 |
|---|---|
Fórmula molecular |
C23H35NO9 |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
ethenyl acetate;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C6H9NO.2C5H8O2.C4H6O2.C3H4O2/c1-2-7-5-3-4-6(7)8;1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-3-6-4(2)5;1-2-3(4)5/h2H,1,3-5H2;1H2,2-3H3;3H,1,4H2,2H3;3H,1H2,2H3;2H,1H2,(H,4,5) |
Clave InChI |
RIYKVTSNSATVNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=O)OC=C.C=CC(=O)O.C=CN1CCCC1=O |
Números CAS relacionados |
85721-79-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)

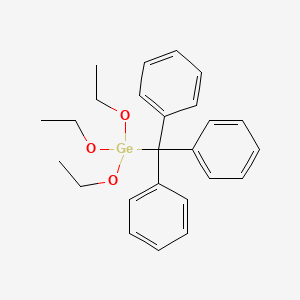
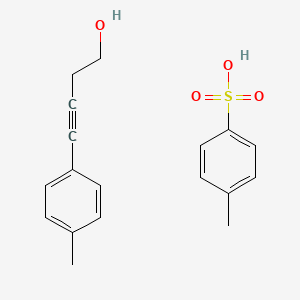

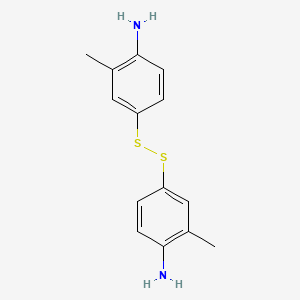

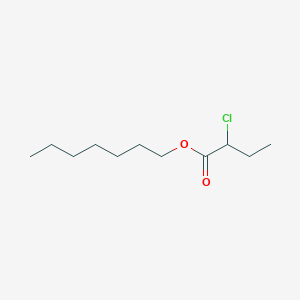
![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)
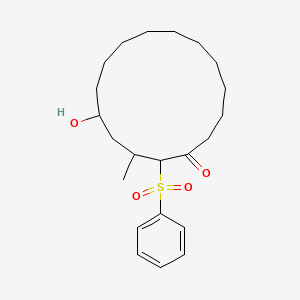

![Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate](/img/structure/B14403153.png)
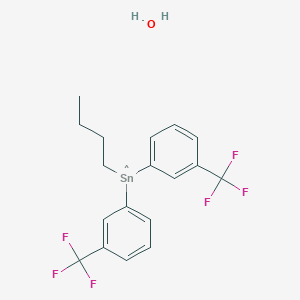
![3'-Ethyl-5-hydroxy-2',4',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14403156.png)
